molecular formula C9H13BO3 B7954645 [2-(4-Methylphenoxy)ethyl]boronic acid

[2-(4-Methylphenoxy)ethyl]boronic acid

Cat. No.: B7954645
M. Wt: 180.01 g/mol
InChI Key: ONYZWOPGMKWICU-UHFFFAOYSA-N
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Description

[2-(4-Methylphenoxy)ethyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to an ethyl chain, which is further connected to a 4-methylphenoxy group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methylphenoxy)ethyl]boronic acid typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then converted to the corresponding boronic acid through a reaction with boron reagents such as boron trihalides or boronic esters under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the conversion of intermediates to the final boronic acid product .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methylphenoxy)ethyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Methylphenoxy)ethyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds in pharmaceuticals and agrochemicals .

Biology and Medicine

In biological and medical research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit proteases or other enzymes, contributing to the development of new therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and functional group compatibility make it suitable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of [2-(4-Methylphenoxy)ethyl]boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. This sequence facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(4-Methylphenoxy)ethyl]boronic acid lies in its specific functional groups, which provide distinct reactivity and compatibility in various chemical reactions. The presence of the 4-methylphenoxy group can influence the electronic properties and steric effects, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

2-(4-methylphenoxy)ethylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5,11-12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYZWOPGMKWICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCOC1=CC=C(C=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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